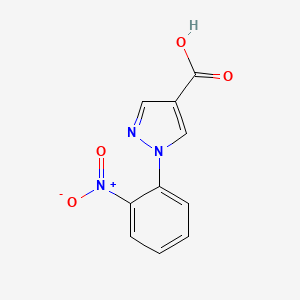

1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 146754-44-1) is a pyrazole derivative featuring a nitro-substituted phenyl ring at the 1-position and a carboxylic acid group at the 4-position of the pyrazole core. Its molecular formula is C₁₄H₁₀N₄O₄, with a molecular weight of 298.254 g/mol . Its synthesis and applications are inferred from methods used for analogous compounds, such as ester hydrolysis or cyclization reactions .

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-3-1-2-4-9(8)13(16)17/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAJHIZBDRTTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=C(C=N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific enzymes, inhibiting their activity and affecting cellular processes. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares key structural features and substituents of 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid with similar compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in the target compound enhances the acidity of the carboxylic acid group compared to electron-donating substituents (e.g., methoxy in ). This is critical for interactions in biological systems or coordination chemistry .

- Heterocyclic Additions : The pyrrol-1-yl group in the target compound (vs. thiophene in or pyrimidine in ) may improve solubility in polar solvents or modulate binding affinity in enzyme inhibition .

Industrial and Research Relevance

- Applications : Pyrazole-4-carboxylic acids are widely used as intermediates in pharmaceuticals (e.g., xanthine oxidase inhibitors, antioxidants) and metal-organic frameworks (MOFs). The nitro group in the target compound may make it suitable for explosives research or as a ligand in catalysis .

Biological Activity

1-(2-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique pyrazole structure, this compound has shown promise in various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 233.18 g/mol

The compound features a nitrophenyl group at the 2-position and a carboxylic acid group at the 4-position, which contribute to its biological interactions and potential pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of multiple cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

- Colorectal Cancer

- Prostate Cancer

The mechanism of action is believed to involve the inhibition of key enzymes such as topoisomerase and tubulin polymerization, which are critical for cancer cell division and survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Inhibition of topoisomerase |

| HepG2 | 15.0 | Inhibition of tubulin polymerization |

| A549 (Lung Cancer) | 10.0 | DNA alkylation |

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory properties. Studies have reported that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.

Table 2: Anti-inflammatory Activity

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 10 | 76 | 86 |

| 20 | 90 | 93 |

These results suggest that it may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It has been tested against:

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 cells, with an IC50 value of 12.5 µM. The study concluded that the compound's mechanism involves inducing apoptosis through mitochondrial dysfunction .

- Anti-inflammatory Effects in Animal Models : In a rat model of acute inflammation, administration of the compound resulted in a marked reduction in paw swelling and systemic inflammation markers, comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Efficacy : A comprehensive screening against various pathogens revealed that the compound exhibited bactericidal activity with MIC values ranging from 15 to 30 µg/mL against gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of phenylhydrazine with ethyl acetoacetate and DMF-DMA, followed by basic hydrolysis . Intermediates are characterized using spectroscopic techniques (FT-IR, NMR) and X-ray crystallography. Theoretical calculations (DFT) validate structural stability and electronic properties .

Q. What safety protocols should be followed when handling nitro-substituted pyrazole derivatives?

- Methodological Answer : Refer to GHS-compliant safety data sheets (SDS) for hazard identification. Nitro groups may pose flammability or toxicity risks. Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from heat/ignition sources. For example, 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid requires hazard classification under NITE guidelines, emphasizing proper ventilation and spill containment .

Q. How can researchers validate the purity and stability of this compound under varying conditions?

- Methodological Answer : Employ HPLC (≥98% purity threshold) and thermal analysis (TGA/DSC) to assess stability. Accelerated stability studies under humidity, light, and temperature stress (e.g., 40°C/75% RH for 6 months) identify degradation pathways. Monitor nitro group reduction or hydrolysis using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction kinetics and transition states. ICReDD’s approach combines computational reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent, catalyst, temperature) . For example, simulations of nitro group orientation during cyclocondensation can predict regioselectivity .

Q. What experimental designs address contradictory spectral data in nitro-pyrazole derivatives?

- Methodological Answer : Apply factorial design to isolate variables (e.g., solvent polarity, temperature) affecting spectral outcomes. For conflicting NMR/IR results, use 2D NMR (COSY, HSQC) to resolve coupling patterns or X-ray crystallography for definitive structural confirmation. Cross-validate with theoretical vibrational spectra from DFT .

Q. How can heterogeneous catalysis improve the scalability of nitro-pyrazole synthesis?

- Methodological Answer : Screen solid catalysts (e.g., zeolites, MOFs) for nitro-group retention and regioselectivity. Use flow chemistry with immobilized catalysts to enhance yield and reduce waste. Monitor reaction progress via in-situ FT-IR or Raman spectroscopy. For example, membrane separation technologies (CRDC subclass RDF2050104) can purify intermediates efficiently .

Q. What strategies mitigate data inconsistencies in structure-activity relationship (SAR) studies?

- Methodological Answer : Implement standardized bioassay protocols (e.g., fixed IC50 measurement conditions) to reduce variability. Use cheminformatics tools to analyze SAR datasets, identifying outliers via clustering algorithms. Cross-reference with crystallographic data to correlate molecular conformation with activity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.